11H-Pyrido(3,2-a)carbazole, 3-chloro-
Description
Contextualization of the Pyrido[3,2-a]carbazole Core in Modern Organic Chemistry Research
The carbazole (B46965) nucleus is a fundamental tricyclic aromatic heterocycle that is widespread in nature and features prominently in many medicinally active substances. nih.govasianpubs.org The discovery of significant antitumor activity in naturally occurring pyridocarbazole alkaloids, such as ellipticine (B1684216) and olivacine, spurred extensive research into the synthesis and biological evaluation of this class of compounds. asianpubs.orgnih.gov Consequently, carbazoles and their derivatives are recognized by many medicinal chemists as a vital pharmacophoric nucleus for designing bioactive compounds. researchgate.net
Modern organic chemistry research has embraced the carbazole scaffold for its diverse applications. Beyond medicinal uses, carbazole-based molecules possess unique opto-electronic, electrochemical, and electrical properties, making them valuable in materials science for applications like organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. mdpi.commagtech.com.cn The synthesis of functionalized carbazoles and their fused heterocyclic systems is an active area of investigation, with numerous strategies being developed, including Lewis acid-mediated reactions, transition metal-catalyzed C-H aminations, and one-pot multicomponent reactions. researchgate.netias.ac.innih.govnih.gov
Significance of the Pyrido[3,2-a]carbazole Scaffold in Heterocyclic Chemistry
In heterocyclic chemistry, the fusion of different ring systems is a powerful strategy for creating novel molecular architectures with unique properties. The Pyrido[3,2-a]carbazole scaffold is a prime example, combining a carbazole nucleus with a pyridine (B92270) ring. ontosight.ai This fusion results in a rigid, polycyclic aromatic system with a distinct electronic structure. As a class, nitrogen-containing heterocyclic compounds like pyridocarbazoles are of immense importance due to their widespread therapeutic potential. nih.govresearchgate.net
The structural diversity within pyridocarbazoles is notable; the fusion of a carbazole nucleus with a pyridine ring can theoretically result in 12 different isomers. asianpubs.org This isomeric complexity provides a rich field for synthetic exploration and for studying structure-activity relationships. The specific arrangement of nitrogen atoms and the fused ring topology in the Pyrido[3,2-a]carbazole isomer dictate its three-dimensional shape and electronic distribution, which are crucial for its potential interactions with biological targets.
Overview of Academic Research Trends for Related Pyrido[3,2-a]carbazole Analogs
A dominant trend in academic research on pyridocarbazole analogs is the investigation of their potential as anticancer agents. nih.gov Numerous studies have focused on the design and synthesis of derivatives with potent antitumour activity.
Key Research Findings:
Anticancer Activity: A series of Pyrido[3,2-a]carbazole derivatives demonstrated significant antitumour profiles against human lung cancer (A549) and colon cancer (HT29) cell lines, with inhibitory concentrations (IC₅₀ values) ranging from 0.07 µM to 4.45 µM. nih.gov In one study, a leading compound proved to be 7 to 10 times more potent than a reference compound against these cell lines. nih.gov Other research on related pyridocarbazole isomers has shown cytotoxicity against colorectal cancer HCT116 cells with IC₅₀ values as low as 0.33 µM. researchgate.net
Antimalarial Activity: Research has also extended to other therapeutic areas, including infectious diseases. Novel iodo salts of pyridocarbazoles have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
Synthetic Innovation: A significant portion of the research focuses on developing novel and efficient synthetic routes to access the core pyridocarbazole scaffold. nih.gov Methodologies such as Knoevenagel condensation followed by an intramolecular Heck-type reaction have been successfully employed. nih.gov
These trends highlight a sustained effort to modify the pyridocarbazole skeleton to discover new therapeutic agents, with a primary focus on oncology.
Rationale for Focused Investigation of 11H-Pyrido(3,2-a)carbazole, 3-chloro-
The focused investigation of 11H-Pyrido(3,2-a)carbazole, 3-chloro- stems from the established principle that substituent modifications on a parent scaffold can dramatically alter its properties. ontosight.ai The rationale for examining this specific compound is built on several key points:
Influence of Halogenation: The introduction of a chlorine atom at the 3-position is a deliberate chemical modification. ontosight.ai As an electron-withdrawing group, the chlorine atom can significantly alter the electron density distribution across the aromatic system. ontosight.ai This change can influence the molecule's reactivity, solubility, and, most importantly, its ability to interact with biological molecules like enzymes or receptors. ontosight.ai
Exploring Structure-Activity Relationships: The broader family of carbazoles and pyridocarbazoles is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.netnih.gov By synthesizing and studying a specific analog like the 3-chloro derivative, researchers can systematically explore structure-activity relationships. This helps to determine how the position and nature of a substituent on the pyridocarbazole framework contribute to a specific biological effect.
Potential for Novel Therapeutics: Given the potent anticancer activity observed in many related pyridocarbazole analogs, there is a clear rationale for investigating new derivatives as potential therapeutic agents. researchgate.netnih.gov The unique electronic and steric profile of 11H-Pyrido(3,2-a)carbazole, 3-chloro- makes it a candidate for novel biological activity, warranting detailed studies to explore its potential uses. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
127040-42-0 |
|---|---|
Molecular Formula |
C15H9ClN2 |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
3-chloro-4H-pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C15H9ClN2/c16-14-8-6-11-13(17-14)7-5-10-9-3-1-2-4-12(9)18-15(10)11/h1-8,17H |
InChI Key |
SMRNNSZFOBELLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=CC=C(N4)Cl)C3=N2 |
Origin of Product |
United States |
**advanced Synthetic Methodologies for 11h Pyrido 3,2 a Carbazole, 3 Chloro **
Strategic Approaches to Total Synthesis
The total synthesis of 3-chloro-11H-pyrido[3,2-a]carbazole can be approached through several strategic disconnections of the molecular framework. These strategies aim to simplify the complex target into more readily available starting materials.
Retrosynthetic Analysis and Key Disconnections
A primary retrosynthetic analysis of 3-chloro-11H-pyrido[3,2-a]carbazole identifies two main disconnection points. The first involves the bond between the pyridine (B92270) and carbazole (B46965) moieties, suggesting a coupling of a functionalized quinoline (B57606) with a suitable carbazole precursor or vice versa. A second key disconnection can be made within the carbazole ring system itself, often involving a Fischer indole (B1671886) synthesis-type cyclization or a palladium-catalyzed C-N bond formation.
One plausible retrosynthetic pathway begins by disconnecting the C4a-C4b and N5-C5a bonds of the pyridocarbazole system. This leads back to a substituted 2-amino-biphenyl derivative, which can be further simplified to aniline (B41778) and a substituted benzene (B151609) component. The chloro-substituent can be introduced early in the synthesis on one of the aniline or benzene precursors to ensure its final position at C-3 of the target molecule.
Another viable approach involves the disconnection of the pyridine ring from a pre-formed carbazole core. This strategy would rely on the annulation of a pyridine ring onto a carbazole intermediate. For instance, a substituted 3-aminocarbazole could be a key intermediate, which would then undergo cyclization with a three-carbon synthon to form the pyridine ring.
Regioselective Annulation and Cyclization Reactions for the Pyrido[3,2-a]carbazole System
The construction of the pyrido[3,2-a]carbazole skeleton often relies on powerful annulation and cyclization reactions that ensure the correct regiochemical outcome.
A notable method for constructing the pyrido[3,2-a]carbazole core involves a modified Friedländer annulation. This reaction typically condenses a 2-aminobenzaldehyde (B1207257) or a related derivative with a ketone. For the synthesis of the target molecule, a substituted 1-oxo-1,2,3,4-tetrahydrocarbazole could react with a suitable aminocarbonyl compound to form the pyridine ring. tandfonline.com
Another powerful strategy is the intramolecular cyclization of a suitably functionalized precursor. For example, a diazotization-azidation-nitrene insertion approach has been successfully employed for the synthesis of the parent 11H-pyrido[3,2-a]carbazole. researchgate.netnih.gov This method involves the thermal decomposition of an azide (B81097) to generate a nitrene, which then undergoes an intramolecular C-H insertion to form the carbazole ring.
Photochemical electrocyclization is another elegant method for forming the carbazole ring system. This reaction involves the irradiation of a 1,2-diaryl-ethene derivative, leading to a 6π-electrocyclization followed by aromatization to furnish the carbazole core.
The Borsche–Drechsel cyclization provides a classic route to tetrahydrocarbazoles, which can be subsequently aromatized to carbazoles. This acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones offers a reliable method for constructing the carbazole nucleus.
Directed Introduction of the 3-Chloro Substituent
The introduction of the chlorine atom at the 3-position of the 11H-pyrido[3,2-a]carbazole system requires careful strategic planning to ensure regioselectivity.
One approach is to start with a pre-chlorinated building block. For instance, a Suzuki-Miyaura coupling could be envisioned between a carbazole boronic acid and a 2-bromo-3-chloro-pyridine derivative. Alternatively, a 3-chloro-substituted aniline derivative can be used as a precursor in a Fischer indole synthesis or a palladium-catalyzed amination/C-H activation sequence. The synthesis of 3-chlorophenylboronic acid is well-established and can be achieved from 3-bromochlorobenzene. nih.gov
Direct chlorination of the pre-formed 11H-pyrido[3,2-a]carbazole skeleton is another possibility. However, this approach may suffer from a lack of regioselectivity, leading to a mixture of chlorinated isomers. The electronic nature of the pyridocarbazole ring system would direct the electrophilic chlorinating agent, and predicting the major product can be complex. Organocatalytic methods for the ortho-chlorination of anilines using a secondary ammonium (B1175870) chloride salt have been reported and could potentially be adapted for the selective chlorination of a suitable amino-substituted precursor. nih.gov
Catalytic Reactions in the Construction of the 11H-Pyrido[3,2-a]carbazole Skeleton
Catalytic methods, particularly those employing transition metals and Lewis acids, have become indispensable in the synthesis of complex heterocyclic frameworks like 11H-pyrido[3,2-a]carbazole.
Transition-Metal-Mediated Approaches (e.g., Heck, Suzuki-Miyaura, Oxidative Coupling)
Transition-metal catalysis offers a powerful toolkit for the construction of the C-C and C-N bonds necessary for the pyridocarbazole skeleton.
The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been utilized in the synthesis of pyrido[3,2-a]carbazole derivatives. derpharmachemica.com An intramolecular Heck-type reaction of a suitably substituted bromo-enamine precursor can efficiently construct the fused pyridine ring. The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand.
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis and is highly applicable to the construction of the target molecule. This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide can be used to form the key biaryl bond in a biphenylamine precursor to the carbazole ring. For instance, the coupling of a 2-bromophenyl derivative with a substituted phenylboronic acid is a common strategy. rsc.org Alternatively, a chlorinated quinoline derivative can be coupled with a suitable boronic acid to introduce the carbazole moiety. researchgate.net
Oxidative coupling reactions provide a direct method for the formation of C-C or C-N bonds. Intramolecular oxidative C-H amination, catalyzed by palladium(II), has been developed for the synthesis of carbazoles from N-aryl anilines. This method avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.
Below is a table summarizing some transition-metal-mediated reactions relevant to the synthesis of the 11H-pyrido[3,2-a]carbazole skeleton.
| Reaction | Catalyst/Reagents | Key Bond Formation | Application Example |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, Base | C-C (intramolecular) | Formation of the pyridine ring in pyrido[3,2-a]carbazoles. derpharmachemica.com |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | C-C (biaryl) | Synthesis of 2-nitrobiphenyl (B167123) precursors for Cadogan cyclization. rsc.org |
| Oxidative C-H Amination | Pd(OAc)₂, Oxidant | C-N (intramolecular) | Direct synthesis of the carbazole ring from N-aryl anilines. |
Lewis Acid Catalysis in Carbazole Synthesis
Lewis acids play a crucial role in promoting various cyclization and annulation reactions leading to carbazole derivatives. While specific examples for the synthesis of 3-chloro-11H-pyrido[3,2-a]carbazole are not prevalent in the literature, the principles of Lewis acid catalysis in carbazole formation are well-established and can be extrapolated.
Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can catalyze the dehydrative annulation of benzylic and propargylic alcohols to form polysubstituted carbazoles. This cascade process involves Friedel-Crafts-type allenylation and subsequent electrocyclization.
Zinc triflate (Zn(OTf)₂) is another effective Lewis acid catalyst for tandem annulation reactions. It can be used in the synthesis of carbazole analogs from aryl isonitriles and indole-based allenic esters.
The general role of Lewis acids in these syntheses is to activate one of the reactants towards nucleophilic attack, thereby facilitating the key bond-forming steps of the cyclization cascade.
Organocatalytic and Metal-Free Strategies
In recent years, a significant shift towards organocatalytic and metal-free synthetic strategies has been observed in heterocyclic chemistry, driven by the principles of green chemistry. These methods avoid the use of expensive and potentially toxic transition metals, offering a more sustainable and cost-effective approach.
Visible-light photocatalysis has emerged as a powerful metal-free tool for constructing carbazole frameworks. rsc.org This strategy often involves the generation of reactive radical intermediates under mild conditions. nih.gov For instance, carbazole synthesis can be achieved through intramolecular C-H amination of appropriately substituted precursors. One such metal-free approach employs the use of sulfilimines as nitrene precursors, which can undergo cyclization upon irradiation with visible light (e.g., blue LEDs) to form the carbazole ring system in high yields. This method is noted for being faster and occurring under milder conditions than traditional methods using aryl azides.
Another metal-free strategy involves the direct, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides, using molecular oxygen as the oxidant. rsc.org This approach proceeds through a sequence of condensation, cyclization (akin to the Fischer indole synthesis), and dehydrogenation under metal-free conditions. rsc.org The application of these principles to the synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro- would involve the reaction of a chlorinated phenylhydrazine (B124118) with a suitable quinoline-derived ketone or a related precursor, followed by cyclization and aromatization, all without the need for a metal catalyst.
Furthermore, iodine, a versatile and inexpensive reagent, has been shown to catalyze various organic transformations, acting as a substitute for transition-metal catalysts in C-H amination and cyclization reactions. researchgate.net Such metal-free conditions are highly desirable for the synthesis of compounds intended for biological applications, where metal contamination is a significant concern.
Preparation of Precursors and Advanced Intermediates
A common approach to the pyridocarbazole core is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.org For the target molecule, a key intermediate would be a chlorinated 2-aminoquinoline (B145021) derivative which could be condensed with a suitable cyclohexanone derivative.
Another major pathway is based on the Fischer indole synthesis, which would utilize a chlorinated phenylhydrazine and a suitable cyclic ketone precursor. For instance, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one can serve as a crucial intermediate. ias.ac.inderpharmachemica.com This tetrahydrocarbazolone can be synthesized from the corresponding chlorinated phenylhydrazine hydrochloride and a protected cyclohexanone derivative. derpharmachemica.com Subsequent reaction with reagents to build the pyridine ring, followed by aromatization, would lead to the final product.
The table below outlines some of the key precursors and intermediates that could be employed in the synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-.
| Precursor/Intermediate | Structure | Synthetic Route Application | Reference |
| 4-Chlorophenylhydrazine | Fischer Indole Synthesis | derpharmachemica.com | |
| 2-Amino-x-chloro-quinoline | Friedländer Annulation | nih.govyoutube.com | |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Pyridine ring formation | ias.ac.inmdpi.com | |
| 2-(Quinolin-yl)aniline derivative (chlorinated) | Intramolecular C-H amination/cyclization | nih.gov |
The synthesis of these precursors often involves multi-step sequences. For example, functionalized quinolines can be prepared from anilines and amino acids. nih.gov The synthesis of tetrahydrocarbazole derivatives has been achieved through the Bischler reaction or by reacting substituted hydrazine (B178648) hydrochlorides with protected ketals in acidic aqueous media. derpharmachemica.comacs.org
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly integral to the development of new synthetic routes for complex heterocyclic compounds. rsc.org These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable to substitution and elimination reactions, which inherently generate stoichiometric byproducts. For the synthesis of pyridocarbazoles, strategies like one-pot multicomponent reactions are designed to maximize atom economy by combining several steps without isolating intermediates, thereby reducing waste and operational complexity. ias.ac.in An electrochemically assisted Friedländer reaction for quinoline synthesis has been reported as a highly efficient and sustainable method with excellent atom economy. rsc.org
Solvent minimization and the use of greener solvents are also critical. Many traditional syntheses employ hazardous chlorinated solvents (e.g., chloroform, 1,2-dichloroethane) or dipolar aprotic solvents (e.g., DMF, NMP). whiterose.ac.ukscribd.com Green chemistry encourages their replacement with more benign alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgwhiterose.ac.uk Solvent-free, or solid-state, reactions represent an ideal scenario, often accelerated by microwave irradiation or grinding. ias.ac.in For example, a solvent-free protocol for synthesizing chloro-substituted benzoquinoline-carbazole derivatives has been successfully demonstrated. ias.ac.in
The following table provides a general comparison of solvents based on green chemistry principles, relevant to the synthesis of heterocyclic compounds.
| Solvent Class | Examples | Green Chemistry Consideration | Reference |
| Preferred | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, renewable sources. | rsc.orgresearchgate.net |
| Usable | Heptane, Toluene, Acetonitrile, 2-MeTHF | Moderate concerns, substitution is encouraged. | whiterose.ac.ukresearchgate.net |
| Undesirable | Dichloromethane, Chloroform, DMF, NMP, 1,4-Dioxane | High toxicity, carcinogenic potential, environmental persistence. | whiterose.ac.ukscribd.com |
Microwave-assisted organic synthesis (MAOS) has become a valuable technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation has been successfully applied to various reactions relevant to pyridocarbazole synthesis, including the Ullmann coupling and Friedländer annulation. mdpi.comnih.gov
Scalability and Process Intensification Considerations
Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, including reaction safety, cost-effectiveness, and throughput. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. ccdcindia.com
For the synthesis of polycyclic aromatic hydrocarbons (PAHs) like pyridocarbazoles, scalability requires careful consideration of several factors. nih.govnih.govresearchgate.netyoutube.com Exothermic reactions, such as nitrations or certain cyclizations, require robust thermal management to prevent runaway reactions. The transition from batch reactors to continuous flow systems is a key strategy in process intensification. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for hazardous reactions. qub.ac.uk
When employing photocatalytic methods, scalability is a significant hurdle. mdpi.combwise.krresearchgate.net Issues include photon transfer limitations within a larger reactor volume, catalyst recovery (if heterogeneous), and maintaining consistent irradiation. bwise.kracs.org The design of specialized photoreactors, such as those with immobilized catalysts or microreactors, is an active area of research to overcome these limitations. mdpi.comresearchgate.net
The cost and lifecycle of catalysts are also critical. While metal-free strategies are attractive, if a metal catalyst is used, its price, abundance, and the efficiency of its recovery and reuse become major economic drivers. The use of highly efficient, low-loading catalysts and the development of robust recycling protocols are essential for a scalable and sustainable process. Furthermore, minimizing the number of synthetic steps, particularly purification steps like column chromatography, is crucial for reducing costs and waste on an industrial scale. One-pot and tandem reactions are therefore highly desirable. ias.ac.in
**advanced Spectroscopic and Structural Elucidation Studies of 11h Pyrido 3,2 a Carbazole, 3 Chloro **
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the constitution of organic molecules in solution. For a definitive structural assignment of 3-chloro-11H-pyrido[3,2-a]carbazole, a suite of advanced NMR experiments would be required.
A standard proton (¹H) NMR spectrum would provide initial information on the number and environment of the aromatic protons. The introduction of a chlorine atom at the 3-position is expected to induce notable changes in the chemical shifts of the protons on the pyridine (B92270) ring compared to the unsubstituted parent compound. Specifically, the protons at positions 2 and 4 would experience altered electronic environments. The carbazole (B46965) and the unsubstituted benzene (B151609) ring protons would also exhibit characteristic chemical shifts and coupling patterns.
The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon atoms and their hybridization state. The carbon atom directly bonded to the chlorine (C-3) would exhibit a characteristic chemical shift, and its signal could be identified through its coupling with directly attached protons in a Heteronuclear Single Quantum Coherence (HSQC) experiment.
To assemble the complete molecular puzzle, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would reveal the coupling network within the pyridine and benzene rings, allowing for the sequential assignment of proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the resonances of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is pivotal for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different ring systems. For example, correlations from the protons on one ring to the quaternary carbons of an adjacent ring would provide definitive proof of the fusion pattern of the heterocyclic system.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar chloro-substituted carbazole derivatives, is presented below. Actual experimental values would be necessary for a definitive assignment.
| Hypothetical NMR Data for 3-chloro-11H-pyrido[3,2-a]carbazole |
| ¹H NMR (ppm) |
| Aromatic Protons |
| NH Proton |
| ¹³C NMR (ppm) |
| Aromatic Carbons |
| C-Cl |
While solution-state NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs, which can be crucial for pharmaceutical applications. Furthermore, ssNMR can provide information about intermolecular interactions and crystal packing.
To gain a more detailed understanding of the electronic environment of the nitrogen atoms within the pyridocarbazole scaffold, isotopic labeling studies can be employed. Synthesizing the molecule with ¹⁵N-enriched precursors would allow for the acquisition of a ¹⁵N NMR spectrum. The chemical shifts of the pyridine nitrogen (N-5) and the carbazole nitrogen (N-11) would be sensitive to their local electronic environment and any intermolecular interactions, such as hydrogen bonding involving the N-H proton.
Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions
The gold standard for determining the precise three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. Obtaining a suitable single crystal of 3-chloro-11H-pyrido[3,2-a]carbazole would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would confirm the planar nature of the fused aromatic ring system and the position of the chlorine substituent.
Beyond the structure of a single molecule, X-ray diffraction can reveal how molecules pack together in the crystal lattice, forming supramolecular assemblies. This analysis can identify and characterize intermolecular interactions such as hydrogen bonds (e.g., involving the carbazole N-H), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial as they govern the material's physical properties.
A hypothetical table of crystallographic data is presented below, which would be populated with experimental values upon successful crystal structure determination.
| Hypothetical Crystallographic Data |
| Crystal System |
| Space Group |
| Unit Cell Dimensions |
| Volume (ų) |
| Z (molecules per unit cell) |
| Calculated Density (g/cm³) |
| R-factor |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound and for studying its fragmentation behavior. For 3-chloro-11H-pyrido[3,2-a]carbazole, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₅H₉ClN₂). The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, providing further confirmation of its presence.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Electronic State Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the structural and electronic characteristics of complex heterocyclic systems like 11H-pyrido(3,2-a)carbazole, 3-chloro-. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis can be inferred from studies on parent carbazoles and their halogenated derivatives. nih.gov
The vibrational spectrum of 11H-pyrido(3,2-a)carbazole, 3-chloro- is dominated by the modes of the fused aromatic ring system. The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of C-H, C-C, C=C, C-N, and N-H bonds within the pyridocarbazole framework.
Key expected vibrational modes include:
N-H Stretching: A prominent band in the FT-IR spectrum, typically observed in the range of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the secondary amine group in the carbazole moiety. In the solid state, this band may be broadened due to hydrogen bonding.
Aromatic C-H Stretching: These vibrations typically appear as a group of bands in the 3100-3000 cm⁻¹ region in both FT-IR and Raman spectra.
C=C and C=N Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the fused rings. These bands are crucial for confirming the integrity of the heterocyclic backbone.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are expected in the 900-675 cm⁻¹ region and are often characteristic of the substitution pattern on the aromatic rings.
The introduction of the chloro group, an electron-withdrawing substituent, can induce slight shifts in the vibrational frequencies of the adjacent bonds due to changes in bond polarity and electron density distribution within the aromatic system. Comparative analysis of the spectra with the non-chlorinated parent compound, 11H-pyrido[3,2-a]carbazole, would reveal these substituent-sensitive bands. nih.gov A study on various halogen-substituted carbazoles has shown that certain bands are particularly sensitive to the nature and position of the halogen substituent. nih.gov
Below is a representative table of expected characteristic vibrational frequencies based on data for related carbazole and halogenated aromatic compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3400 - 3200 | FT-IR | Characteristic of the carbazole indole-like nitrogen. |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Multiple weak to medium bands. |
| C=C/C=N Aromatic Ring Stretch | 1650 - 1450 | FT-IR, Raman | A series of strong bands indicative of the fused aromatic system. |
| C-N Stretch | 1350 - 1250 | FT-IR | Vibration of the tertiary amine in the pyridine ring and the secondary amine in the carbazole ring. |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | FT-IR, Raman | Complex region with multiple bands. |
| C-Cl Stretch | 850 - 550 | FT-IR | A key indicator of the chlorine substitution. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FT-IR | Bands are sensitive to the substitution pattern of the aromatic rings. |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
Electronic spectroscopy provides significant insights into the photophysical behavior of 11H-pyrido(3,2-a)carbazole, 3-chloro-, revealing the nature of its electronic transitions and its potential as a luminescent material. The electronic absorption (UV-Vis) and emission (fluorescence) spectra are dictated by the extensive π-conjugated system of the pyridocarbazole core.
The UV-Vis absorption spectrum of carbazole-based compounds is typically characterized by strong absorption bands corresponding to π-π* transitions. For the parent 11H-pyrido[3,2-a]carbazole system, multiple absorption maxima are expected. The introduction of a chlorine atom at the 3-position is anticipated to modulate these electronic transitions. Generally, halogen substitution on a carbazole ring can lead to a bathochromic (red) shift in the absorption maxima due to the "heavy atom effect" and perturbation of the molecular orbitals. nih.gov
Studies on similar pyridine-carbazole acrylonitrile (B1666552) derivatives have shown strong absorption bands below 350 nm attributed to the carbazole unit, with a broader absorption band at longer wavelengths (around 380-400 nm) corresponding to the π-π* transition of the entire conjugated system. nih.gov
Fluorescence spectroscopy reveals the emissive properties of the molecule upon excitation. Carbazole and its derivatives are well-known for their strong fluorescence, often in the blue to green region of the spectrum. nih.govresearchgate.net The fluorescence emission of 11H-pyrido(3,2-a)carbazole, 3-chloro- would originate from the decay of the first excited singlet state (S₁) to the ground state (S₀). The position of the emission maximum (λ_em) and the fluorescence quantum yield (Φ_f) are sensitive to the molecular structure and the solvent environment.
The chlorine substituent may influence the fluorescence properties. While it can cause a red shift in the emission spectrum, consistent with the shift in absorption, it can also lead to a decrease in the fluorescence quantum yield through the promotion of intersystem crossing (ISC) to the triplet state, a phenomenon often observed with halogenated aromatic compounds. nih.gov
A hypothetical table of photophysical data, based on values reported for related chloro-substituted carbazole dyes and pyridine-carbazole derivatives, is presented below. nih.govnih.gov
| Parameter | Expected Value | Solvent | Notes |
|---|---|---|---|
| Absorption Maxima (λ_abs) | ~295 nm, ~330 nm, ~385 nm | Dichloromethane | Characteristic π-π* transitions of the pyridocarbazole system. The longest wavelength absorption is sensitive to substitution. |
| Molar Absorptivity (ε) at λ_max | > 20,000 M⁻¹cm⁻¹ | Dichloromethane | Indicative of a strong π-π* transition. |
| Fluorescence Emission Maximum (λ_em) | ~450 - 550 nm | Dichloromethane | The emission is expected to be Stokes-shifted from the longest wavelength absorption band. |
| Fluorescence Quantum Yield (Φ_f) | 0.05 - 0.20 | Dichloromethane | The quantum yield may be lower than the non-halogenated parent compound due to the heavy atom effect of chlorine. |
**theoretical and Computational Chemistry Studies on 11h Pyrido 3,2 a Carbazole, 3 Chloro **
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govmdpi.com It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. mdpi.com For the 11H-Pyrido(3,2-a)carbazole, 3-chloro- scaffold, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would establish the most stable three-dimensional structure. researchgate.net
Following optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which offer insights into the molecule's polarity and intramolecular charge distribution. mdpi.com Such calculations on related heterocyclic compounds have been instrumental in correlating structure with chemical behavior. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Pyrido[3,2-a]carbazole-type Scaffold (Note: These values are illustrative for a related molecular structure and not specific to the 3-chloro derivative.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -725.123 |
| Dipole Moment (Debye) | 2.85 |
| Bond Length C-Cl (Å) | 1.745 |
| Bond Angle C-C-Cl (°) | 119.5 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. nih.govresearchgate.net This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For 11H-Pyrido(3,2-a)carbazole, 3-chloro-, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model and assign specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated aromatic systems. researchgate.net
Table 2: Representative TD-DFT Calculated Electronic Transitions (Note: These values are illustrative for a related heterocyclic system and not specific to the 3-chloro derivative.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.25 | 381 | 0.215 |
| S0 → S2 | 3.68 | 337 | 0.188 |
| S0 → S3 | 4.12 | 301 | 0.453 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. svkm-iop.ac.in By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of a molecule, including its conformational flexibility and interactions with solvent molecules. nih.gov For 11H-Pyrido(3,2-a)carbazole, 3-chloro-, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track its trajectory over a period of nanoseconds. openpharmaceuticalsciencesjournal.com
This approach is useful for exploring the conformational landscape, identifying stable and transient shapes the molecule might adopt in solution. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of specific regions over the simulation time. svkm-iop.ac.in
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.
For 11H-Pyrido(3,2-a)carbazole, 3-chloro-, FMO analysis derived from DFT calculations would map the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, with red (negative) regions indicating electron-rich areas prone to electrophilic attack and blue (positive) regions indicating electron-poor areas prone to nucleophilic attack. researchgate.net
Table 4: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative for a related molecular structure and not specific to the 3-chloro derivative.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.74 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on in vitro or cellular activity data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological or chemical activity. ej-chem.org For a series of pyrido[3,2-a]carbazole derivatives, a QSAR model could be developed to predict their in vitro cellular activity (e.g., IC50 values against a cell line). nih.govresearchgate.net
The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in a training set. uran.ua Statistical methods, such as Kernel-based Partial Least Squares (KPLS), are then used to create a regression model linking these descriptors to the observed activity. nih.gov The predictive power of the QSAR model is validated using an external test set of compounds. nih.gov Successful models can help in understanding which molecular features are crucial for activity and in designing new, more potent analogues. uran.ua
Table 5: Representative Statistical Metrics for a QSAR Model on Pyrido-indole Derivatives (Note: Data is based on a study of related pyrido[3,4-b]indole compounds and serves as an example of QSAR model validation.) nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.99 | Coefficient of determination for the training set. |
| r² or Q² (Test Set) | 0.70 | Predictive squared correlation coefficient for the external test set. |
| Descriptor Type | Atom Triplet Fingerprint | Type of molecular descriptor used in the model. |
**mechanistic Investigations of 11h Pyrido 3,2 a Carbazole, 3 Chloro Activity in Model Systems**
Molecular and Cellular Mechanism of Action Studies (In vitro, cell-based, non-human context)
While direct enzyme inhibition data for 11H-Pyrido(3,2-a)carbazole, 3-chloro- is not available, research on analogous structures suggests that this class of compounds can interact with various enzymes. For instance, certain carbazole (B46965) sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization and have also shown selective inhibition of Topoisomerase I. nih.gov These compounds were found to bind to the colchicine (B1669291) site on tubulin, leading to microtubule fragmentation. nih.gov
Furthermore, a structurally related compound, 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine, was identified as a novel inhibitor of phosphoinositide 3-kinase (PI3K) p110α with an IC₅₀ of 1.4 μM. nih.gov Structural modifications of this lead compound resulted in derivatives with significantly increased potency. nih.gov This suggests that the broader pyridofused heterocyclic scaffold is a viable starting point for the development of kinase inhibitors.
Table 1: Enzyme Inhibition by Structurally Related Carbazole and Pyridocarbazole Analogs
| Compound Class | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| Carbazole Sulfonamide Derivatives | Tubulin Polymerization | 0.81-31.19 nM | nih.gov |
| Carbazole Sulfonamide (Compound 7) | Topoisomerase I | Selective Inhibition | nih.gov |
This table presents data for compounds structurally related to 11H-Pyrido(3,2-a)carbazole, 3-chloro-, as direct data for the specified compound is not available.
Direct receptor binding studies for 11H-Pyrido(3,2-a)carbazole, 3-chloro- are not found in the reviewed literature. However, investigations into the isomeric indolo[3,2-b]carbazole (B1211750) scaffold have shown that these molecules can act as ligands for the Aryl-hydrocarbon Receptor (AhR). mdpi.com Specifically, derivatives such as 6-formylindolo[3,2-b]carbazole (FICZ) and 6-methylindolo[3,2-b]carbazole (MICZ) are potent AhR inducers. mdpi.com This interaction is significant as the AhR is involved in regulating genes such as CYP1A1. mdpi.com The study of these derivatives indicates that the core indolocarbazole structure is a key determinant of AhR binding, with substitutions influencing the potency and metabolic stability of the interaction. mdpi.com
The carbazole nucleus is a common feature in compounds that modulate critical cellular signaling pathways, particularly those involved in cell proliferation and death. Studies on various carbazole alkaloids have demonstrated their ability to induce apoptosis and cause cell cycle arrest. For example, several carbazole alkaloids isolated from Clausena dunniana were shown to inhibit the growth of human fibrosarcoma HT-1080 cells and induce M-phase cell cycle arrest and apoptosis in mouse tsFT210 cells. nih.gov
Similarly, novel carbazole sulfonamide derivatives have been reported to induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov This was linked to their ability to disrupt microtubule dynamics. nih.gov Furthermore, an N-glycoside derivative of indolo[2,3-a]pyrrolo[3,4-c]carbazole, LCS1269, was found to cause a significant G2 phase arrest in glioblastoma cell lines, potentially through the modulation of CDK1 activity. mdpi.com These findings collectively suggest that the 11H-Pyrido(3,2-a)carbazole scaffold, by extension, may possess the capability to interfere with cell cycle progression and trigger apoptotic pathways in cancer cells.
Table 2: Effects of Related Carbazole Derivatives on Cellular Signaling Pathways
| Compound/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Carbazole Alkaloids (from Clausena dunniana) | mouse tsFT210 | M-phase cell cycle arrest, Apoptosis induction | nih.gov |
| Carbazole Sulfonamide Derivatives | Various cancer cells | G2/M cell cycle arrest, Apoptosis induction | nih.gov |
This table summarizes the activities of related carbazole compounds, as specific data for 11H-Pyrido(3,2-a)carbazole, 3-chloro- is not available.
The carbazole framework is present in many compounds exhibiting antimicrobial properties. A review of various carbazole derivatives showcases a broad spectrum of activity against both bacteria and fungi. nih.gov For instance, certain chloro-substituted carbazole derivatives have demonstrated notable antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.gov The minimum inhibitory concentrations (MICs) for some prepared carbazole compounds were found to be in the range of 0.9 to 15.6 µg/mL against various bacterial and fungal species. nih.gov While specific data for 11H-Pyrido(3,2-a)carbazole, 3-chloro- is not provided, the presence of a chloro-substituent on the carbazole-related scaffold suggests a potential for antimicrobial activity.
Table 3: Antimicrobial Activity of Various Carbazole Derivatives
| Compound Class/Derivative | Pathogen(s) | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Chloro-substituted Carbazole Derivative (3d) | E. coli, S. aureus, P. aeruginosa, B. subtilis | Not specified, but noted as "outstanding" | nih.gov |
| Various Carbazole Compounds (19j, 19r) | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, C. tropicalis, A. niger | 0.9 - 15.6 | nih.gov |
This table illustrates the antimicrobial potential of the carbazole scaffold based on data from various derivatives, as specific data for 11H-Pyrido(3,2-a)carbazole, 3-chloro- is unavailable.
Carbazole-containing compounds have emerged as a promising class of neuroprotective agents. nih.gov Their mechanisms of action in preclinical models often involve the reduction of oxidative stress, inhibition of apoptosis, and promotion of neuroregeneration. nih.govnih.gov For example, the aminopropyl carbazole derivative, (−)-P7C3-S243, has demonstrated potent neuroprotective effects in models of hippocampal neurogenesis and Parkinson's disease by inhibiting apoptosis. nih.govmdpi.com While direct evidence for the neuroprotective effects of 11H-Pyrido(3,2-a)carbazole, 3-chloro- is lacking, the established neuroprotective potential of the broader carbazole family suggests this as a plausible area of activity.
Structure-Activity Relationship (SAR) Elucidation based on Mechanistic Data
Although a specific SAR study for 11H-Pyrido(3,2-a)carbazole, 3-chloro- is not available, general SAR principles can be derived from studies on related carbazole and indolocarbazole derivatives.
For anticancer activity, the substitution pattern on the carbazole ring is critical. In a series of carbazole sulfonamide derivatives, the nature and position of substituents were found to significantly impact their potency as tubulin polymerization inhibitors. nih.gov
In the context of AhR binding by indolo[3,2-b]carbazoles, substitutions at the 6-position, such as methyl or formyl groups, were well-tolerated and resulted in high activity, indicating that this position is amenable to modification without losing affinity for the receptor. mdpi.com The introduction of a bromine atom onto the scaffold was also shown to maintain high activity. mdpi.com
Regarding antimicrobial activity, the presence of a chloro-substituent in some carbazole derivatives has been associated with strong antibacterial and antifungal effects. nih.gov This highlights the potential importance of halogenation in enhancing the antimicrobial properties of the carbazole scaffold.
These examples from related compound series underscore the importance of the substitution pattern on the pyridocarbazole core for modulating biological activity. The presence of the chlorine atom at the 3-position of 11H-Pyrido(3,2-a)carbazole is, therefore, expected to play a significant role in defining its specific biological and mechanistic profile.
**advanced Research Applications and Derivatization Strategies for 11h Pyrido 3,2 a Carbazole, 3 Chloro **
Development as a Molecular Probe for Chemical Biology and Analytical Applications
The inherent fluorescence of the carbazole (B46965) moiety is a key feature that researchers have exploited to develop molecular probes. The fusion of the pyridine (B92270) ring to form the tetracyclic pyridocarbazole system can further enhance these photophysical properties, making derivatives of 11H-Pyrido(3,2-a)carbazole, 3-chloro- attractive candidates for sensing and imaging applications.
Derivatives of the carbazole framework are widely used in the design of fluorescent probes for the sensitive and selective detection of various analytes. The general strategy involves coupling the carbazole fluorophore with a specific recognition unit (receptor) that can interact with the target analyte. This interaction modulates the fluorescence properties of the carbazole core through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
Ion Detection: Carbazole-based probes have demonstrated significant success in detecting both cations and anions. For instance, a reactive fluorescent probe based on a carbazole ring was designed for the detection of fluoride ions with a high quantum yield of 62.8% under physiological conditions nih.gov. The sensing mechanism often relies on the interaction of the analyte with a receptor moiety, such as a silyl ether, which upon cleavage by fluoride, alters the electronic nature of the fluorophore and "turns on" fluorescence. Similarly, other probes have been developed for detecting metal ions like Zn²⁺ and Cr³⁺ nih.govrsc.org. A probe for Zn²⁺, based on a pyrano[3,2-c] carbazole structure, showed a significant fluorescence enhancement upon binding the ion nih.gov. Another derivative was found to be a selective and sensitive probe for Cr³⁺, with its fluorescence being effectively quenched upon complexation rsc.org. The 3-chloro- substituent on the 11H-pyrido(3,2-a)carbazole scaffold can be used as a synthetic handle to introduce such ion-receptive groups.
Table 1: Examples of Carbazole-Based Fluorescent Probes for Ion Detection
| Probe Base | Target Analyte | Sensing Mechanism | Detection Limit | Quantum Yield (Φ) |
|---|---|---|---|---|
| Carbazole Ring | Fluoride (F⁻) | Reactive (Si-O cleavage) | Not specified | 62.8% |
| Pyrano[3,2-c] Carbazole | Zinc (Zn²⁺) | Chelation Enhanced Fluorescence | Not specified | Not specified |
| N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine) | Chromium (Cr³⁺) | Fluorescence Quenching | 0.10 μmol L⁻¹ | Not specified |
The favorable photophysical properties and structural features of carbazole derivatives make them suitable for bioimaging. Their generally hydrophobic nature allows for good cell membrane permeability, enabling the visualization of intracellular processes. Functionalization of the 11H-pyrido(3,2-a)carbazole, 3-chloro- scaffold can be used to target specific organelles or to report on the presence of particular analytes within a cellular environment.
For example, a carbazole-based fluorescent probe developed for fluoride ion detection was successfully applied for imaging in HepG2 cells nih.gov. This demonstrates the potential of such compounds to operate within complex biological matrices. Similarly, fluorescent probes based on N-heteroaromatic scaffolds, including carbazoles, are crucial for real-time monitoring of biological processes in live tissues and cells nih.gov. These probes can be used for general cell staining, labeling of subcellular structures, and the detection of intracellular ions nih.gov. The ability to modify the pyridocarbazole core allows for the fine-tuning of properties like water solubility and targeting specificity, which are critical for effective bioimaging agents.
Integration into Advanced Materials Science Research
The carbazole moiety is a cornerstone in the field of organic electronics due to its excellent hole-transporting capabilities, high thermal stability, and rigid planar structure nih.govnih.gov. The fusion of a pyridine ring to create the 11H-pyrido(3,2-a)carbazole system can further enhance these properties by modifying the electronic energy levels and intermolecular packing, making it a promising building block for advanced materials.
Carbazole derivatives are extensively used in the fabrication of organic light-emitting diodes (OLEDs) as host materials, hole-transporting materials, and fluorescent emitters, particularly for blue light emission nih.govmagtech.com.cn. Their high triplet energy makes them excellent hosts for phosphorescent emitters.
Organic Light-Emitting Diodes (OLEDs): The 11H-pyrido(3,2-a)carbazole scaffold is an attractive candidate for OLED materials. Research on related rigid structures has shown significant promise. For example, iridium(III) complexes incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit were developed as emitters for OLEDs. These devices exhibited high external quantum efficiencies (EQEₘₐₓ) of up to 24.5%, narrow emission bandwidths, and minimal efficiency roll-off rsc.org. White OLEDs based on other carbazole-derived compounds have also been developed, showing high brightness (up to 10,000 cd/m²) and external quantum efficiencies between 5% and 7% researchgate.net. The 3-chloro- substituent can serve as a point for attaching other functional groups to fine-tune the emission color, charge transport properties, and thermal stability of the final material.
Table 2: Performance of OLEDs Incorporating Carbazole-Related Scaffolds
| Device Role | Scaffold Type | Max. External Quantum Efficiency (EQE) | Max. Brightness | Emission Color |
|---|---|---|---|---|
| Emitter | Ir(III) complex with pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole | 24.5% | Not specified | Green (500-551 nm) |
| Emitter | General Carbazole Derivatives | 5% - 7% | 10,000 cd/m² | White |
| TADF Emitter | Diaryl-substituted Carbazole | 20.5% | >3,300 cd/m² | Not specified |
The planar and aromatic nature of the 11H-pyrido(3,2-a)carbazole system makes it an ideal building block for supramolecular chemistry. It can engage in non-covalent interactions such as π-π stacking and hydrogen bonding (via the N-H group), which are fundamental to creating ordered molecular assemblies.
These molecular recognition capabilities are the basis for its application in fluorescent sensors, which is a form of host-guest chemistry nih.gov. The carbazole unit acts as a recognition element that can bind specific analytes. Furthermore, by attaching specific binding sites (e.g., crown ethers, calixarenes) to the pyridocarbazole core, highly selective receptors for various guest molecules can be designed. These supramolecular systems have potential applications in areas such as molecular sensing, catalysis, and the development of responsive materials.
Exploration as a Scaffold for Novel Heterocyclic Compound Synthesis
The 11H-pyrido(3,2-a)carbazole framework is not only functional in its own right but also serves as a valuable synthetic intermediate for the construction of more complex heterocyclic systems. Many natural alkaloids with significant biological activity, such as ellipticine (B1684216) and olivacine, are based on the pyridocarbazole core.
The synthesis of various pyrido[3,2-a]carbazole derivatives has been a focus of medicinal chemistry research due to their potent antitumoral activities nih.govijrpc.com. A series of such derivatives showed interesting antitumor profiles against human lung and colon cancer cell lines, with IC₅₀ values in the sub-micromolar range nih.gov. The 3-chloro- substituent on the scaffold is particularly useful as it provides a reactive site for further chemical modification. It can readily participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), allowing for the introduction of a wide variety of aryl, alkyl, and alkyne groups. This synthetic flexibility enables the creation of large libraries of novel heterocyclic compounds for screening in drug discovery and materials science. For instance, a one-pot, solvent-free protocol has been described for synthesizing chloro-substituted benzoquinoline-carbazole derivatives, highlighting the utility of this scaffold in efficient synthetic methodologies ias.ac.in.
Potential in Catalysis and Ligand Design
The unique structural framework of 11H-pyrido(3,2-a)carbazole, featuring a fused system of electron-rich carbazole and electron-deficient pyridine rings, presents significant potential for applications in catalysis and ligand design. The presence of nitrogen atoms in both the pyridine and carbazole moieties offers multiple coordination sites for metal centers. Furthermore, the planar and rigid nature of the tetracyclic system can impart thermal stability to the resulting metal complexes, a desirable trait in many catalytic applications. The chloro-substituent at the 3-position further modulates the electronic properties of the scaffold, influencing its potential as a ligand.
The derivatization of the carbazole skeleton is a key strategy for creating novel ligands. Transition metal-catalyzed C-H activation and functionalization have become powerful tools for modifying organic molecules and introducing new functional groups. chim.it These methods can be employed to introduce specific functionalities onto the 11H-pyrido(3,2-a)carbazole, 3-chloro- backbone, thereby tailoring its steric and electronic properties for specific catalytic reactions.
A particularly promising avenue for the application of 11H-pyrido(3,2-a)carbazole, 3-chloro- in catalysis is in the development of N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and homogeneous catalysis. They are known for their strong σ-donating and modest π-accepting properties, which allow them to form robust bonds with a variety of transition metals and stabilize catalytic intermediates. researchgate.net The carbazole framework has been successfully utilized to synthesize novel NHC ligands that have demonstrated efficacy in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov
For instance, a Pd/carbazole-based NHC catalytic system was found to be effective in catalyzing Heck reactions to produce substituted stilbene derivatives in good yields. nih.gov This suggests that a similar derivatization of 11H-pyrido(3,2-a)carbazole, 3-chloro- to form an NHC ligand could lead to catalytically active species. The general stability and high coordinating ability of NHC ligands often lead to highly active and stable metal complexes, which are desirable for achieving high turnover numbers in catalytic cycles. tcichemicals.com
The pyridine moiety within the 11H-pyrido(3,2-a)carbazole, 3-chloro- structure also offers a valuable coordination site. Pyridine and its derivatives are well-established ligands in transition metal catalysis, capable of stabilizing metal centers in various oxidation states. researchgate.net The nitrogen atom of the pyridine ring can act as a neutral two-electron donor, forming stable complexes with a wide range of transition metals. The catalytic activity of such complexes can be fine-tuned by altering the substituents on the pyridine ring, which in this case includes the fused carbazole system and the chloro group.
The presence of the chloro group at the 3-position is expected to have a significant electronic influence on the pyridocarbazole scaffold. As an electron-withdrawing group, the chlorine atom would decrease the electron density of the aromatic system. In the context of ligand design, this could enhance the π-accepting properties of the ligand, which can be beneficial in certain catalytic cycles by stabilizing electron-rich metal centers. This modulation of electronic properties is a key aspect of rational ligand design for optimizing catalytic performance.
The potential applications of metal complexes derived from 11H-pyrido(3,2-a)carbazole, 3-chloro- and its derivatives span a wide range of organic transformations. These could include cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials. scripps.edu The robust nature of the pyridocarbazole core could provide the necessary stability for catalysts to operate under demanding reaction conditions.
To illustrate the potential of the carbazole scaffold in catalysis, the following table summarizes the application of some carbazole-based NHC ligands in palladium-catalyzed reactions.
| Ligand Precursor (Imidazolium Salt) | Metal | Reaction Type | Substrates | Product | Yield (%) | Reference |
| 1,3-Bis(9-ethyl-9H-carbazol-3-yl)imidazolium bromide | Palladium | Heck Reaction | 4-Bromoanisole and Styrene | 4-Methoxy-trans-stilbene | 95 | nih.gov |
| 1-(9-Ethyl-9H-carbazol-3-yl)-3-mesitylimidazolium bromide | Palladium | Heck Reaction | Iodobenzene and n-Butyl acrylate | n-Butyl cinnamate | 92 | nih.gov |
| 1,3-Bis(9-phenyl-9H-carbazol-3-yl)imidazolium chloride | Palladium | Suzuki-Miyaura Coupling | 4-Chlorotoluene and Phenylboronic acid | 4-Methylbiphenyl | 98 | N/A |
Note: The data in this table is illustrative of the catalytic potential of carbazole-based ligands and is based on findings from related research. Specific catalytic data for 11H-Pyrido(3,2-a)carbazole, 3-chloro- derived ligands is not yet available.
**future Research Directions and Unexplored Academic Avenues for 11h Pyrido 3,2 a Carbazole, 3 Chloro **
Development of Novel and Efficient Synthetic Routes for Functionalized Analogs
The existing synthetic strategies for the pyrido[3,2-a]carbazole scaffold, while effective, offer considerable room for innovation. A notable approach involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction, which has been described as a novel and efficient method for creating the core structure. nih.govresearchgate.net Other methods for related isomers include diazotization-azidation-nitrene insertion. researchgate.net Future research should focus on developing methodologies that are not only efficient but also prioritize atom economy, sustainability, and the introduction of diverse functional groups.
Key areas for exploration include:
Transition Metal Catalysis: Expanding the use of transition metals like palladium, copper, and nickel could provide powerful tools for C-H activation and cross-coupling reactions. researchgate.net This would enable the direct introduction of functional groups onto the carbazole (B46965) or pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences.
Photoredox Catalysis: Visible-light-mediated reactions offer a green alternative to traditional methods, often proceeding under mild conditions. Investigating photoredox-catalyzed cyclizations and functionalizations could lead to novel and more efficient pathways to 3-chloro-11H-pyrido(3,2-a)carbazole and its derivatives.
Flow Chemistry: Continuous flow synthesis could enhance the safety, scalability, and reproducibility of synthetic routes. This approach would be particularly beneficial for optimizing reaction conditions and for the large-scale production of promising analogs for further testing.
Enzymatic Synthesis: The enzymatic synthesis of halogenated carbazoles has been demonstrated, suggesting a potential biocatalytic route. researchgate.net Exploring enzymatic pathways could offer high regioselectivity and environmentally benign reaction conditions.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Advanced Transition Metal Catalysis | High efficiency, direct C-H functionalization, atom economy. researchgate.net | Developing novel catalysts for regioselective functionalization. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy sources. | Designing new photocatalysts for complex bond formations. |
| Continuous Flow Chemistry | Improved scalability, safety, and process control. | Adapting and optimizing existing batch syntheses for flow systems. |
| Biocatalysis/Enzymatic Synthesis | High selectivity, environmentally friendly conditions. researchgate.net | Identifying and engineering enzymes for specific transformations. |
In-Depth Mechanistic Elucidation in Complex Biological Systems (Cellular and Molecular Levels)
While compounds of the pyridocarbazole class are known to exhibit cytotoxic effects, the precise molecular mechanisms of 11H-Pyrido(3,2-a)carbazole, 3-chloro- are not fully understood. Research on related compounds suggests potential mechanisms such as the induction of DNA strand breaks and cell cycle arrest at the G2/M phase. nih.gov For some derivatives, Topoisomerase II has been identified as a possible target. researchgate.net A critical future direction is to move beyond general observations and pinpoint the specific intracellular pathways modulated by the 3-chloro- derivative.
Future mechanistic studies should include:
Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the direct protein binding partners of the compound within cancer cells.
Signaling Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to map the global changes in gene and protein expression following treatment, thereby identifying the key signaling pathways (e.g., apoptosis, cell cycle regulation, DNA damage response) that are perturbed.
DNA Interaction Studies: While DNA intercalation is a known mechanism for some carbazoles, detailed biophysical studies (e.g., circular dichroism, fluorescence spectroscopy, single-molecule techniques) are needed to characterize the specific nature and consequences of the interaction of the 3-chloro- analog with DNA.
Cell Cycle Dynamics: Using advanced live-cell imaging and flow cytometry to precisely determine the effects on cell cycle progression and to investigate the roles of specific checkpoint proteins.
Integration of Advanced Computational Methods for Predictive Modeling and Design
Computational chemistry offers a powerful toolkit to accelerate the drug discovery and development process. For halogenated carbazoles, Density Functional Theory (DFT) has been used to predict stable product formation. researchgate.net For other heterocyclic compounds, software has been used to predict potential protein targets. researchgate.net Applying and expanding these methods to 11H-Pyrido(3,2-a)carbazole, 3-chloro- could provide invaluable insights and guide the synthesis of more potent and selective analogs.
Key computational avenues to explore:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of a library of 3-chloro-11H-pyrido(3,2-a)carbazole analogs with their biological activity. This would enable the predictive design of new compounds with enhanced potency.
Molecular Docking and Dynamics Simulations: Performing docking studies against known anticancer targets (e.g., kinases, topoisomerases, anti-apoptotic proteins) to generate hypotheses about the mechanism of action. Subsequent molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complexes.
Pharmacophore Modeling: Creating pharmacophore models based on the known active pyridocarbazole derivatives. These models can then be used for virtual screening of compound libraries to identify novel scaffolds with similar biological potential.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize analogs with favorable drug-like characteristics early in the design phase, reducing late-stage attrition.
| Computational Method | Objective | Expected Outcome |
| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent analogs. |
| Molecular Docking | Identify potential protein targets and binding modes. | Testable hypotheses on the molecular mechanism of action. |
| Molecular Dynamics | Assess the stability of ligand-protein interactions over time. | Deeper understanding of binding affinity and residence time. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritization of compounds with better drug-like properties. |
Exploration of New Applications beyond Current Scope (e.g., unexplored biophysical interactions, new material properties)
The research focus for pyridocarbazoles has been overwhelmingly centered on their pharmacological activities, particularly as antitumour and antimalarial agents. nih.govresearchgate.net However, the carbazole moiety is a well-known functional motif in materials science, prized for its electronic and photophysical properties. A significant and largely unexplored avenue of research is to investigate the potential of 11H-Pyrido(3,2-a)carbazole, 3-chloro- in non-biological applications.
Promising areas for investigation include:
Organic Electronics: The fused aromatic system of the pyridocarbazole core suggests potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chlorine substituent can modulate the electronic properties, potentially tuning the emission color or charge transport characteristics.
Chemical Sensing: The nitrogen atoms in the heterocyclic system could act as binding sites for metal ions or other analytes. Research could focus on developing fluorescent chemosensors where the binding of a target analyte induces a measurable change in the compound's fluorescence emission.
Photocatalysis: Many organic molecules with extended π-systems can act as photocatalysts. The potential of 11H-Pyrido(3,2-a)carbazole, 3-chloro- to absorb light and facilitate chemical reactions could be explored for applications in organic synthesis or environmental remediation.
Interdisciplinary Research Collaborations
To fully realize the potential of 11H-Pyrido(3,2-a)carbazole, 3-chloro-, breaking down the silos between traditional scientific disciplines is essential. Future progress will be significantly enhanced by fostering collaborations that integrate diverse expertise.
Strategic collaborations should be established between:
Synthetic Organic Chemists and Chemical Engineers: To develop scalable, efficient, and sustainable synthetic routes suitable for producing the quantities of material needed for extensive testing.
Computational Chemists and Molecular Biologists: To integrate predictive modeling with experimental validation, creating a feedback loop that accelerates the identification of molecular targets and the design of improved analogs.
Pharmacologists and Clinicians: To bridge the gap between preclinical findings and potential therapeutic applications, ensuring that research is directed toward addressing unmet medical needs.
Materials Scientists and Physicists: To explore the untapped potential of the compound in electronics and photonics, opening up entirely new fields of application beyond medicine. Such collaborations are crucial for characterizing the fundamental photophysical properties and fabricating prototype devices.
Q & A
Q. What are the common synthetic routes for 3-chloro-11H-pyrido[3,2-a]carbazole?
The compound is synthesized via a diazotization-azidation-nitrene insertion approach. Key steps include:
- Diazotization of precursor amines using HCl (37%) and NaNO₂ (0.4 M) at 0°C for 1.5 hours.
- Cyclization in 1,2-dichlorobenzene at 180°C for 3 hours to form the pyrido-carbazole core . Modifications to reaction conditions (e.g., solvent, temperature) can influence yield and purity. For example, yields for related pyrido-carbazoles range from 45% to 85%, depending on substituents .
Q. How is the structure of 3-chloro-11H-pyrido[3,2-a]carbazole confirmed?
Structural characterization employs:
- Mass spectrometry (MS): Molecular weight confirmation (e.g., 337.846 g/mol for derivatives) .
- Nuclear Magnetic Resonance (NMR): Analysis of aromatic proton environments and chlorine substituent effects .
- X-ray crystallography: Resolves the fused-ring system and confirms regiochemistry in poly-substituted derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for 3-chloro-11H-pyrido[3,2-a]carbazole derivatives?
Yield optimization strategies include:
- Precursor modification: Introducing electron-withdrawing groups (e.g., chloro) at position 3 stabilizes intermediates during cyclization .
- Solvent selection: High-boiling solvents like 1,2-dichlorobenzene enhance cyclization efficiency by maintaining reaction temperature .
- Catalytic additives: Palladium or copper catalysts improve nitrene insertion efficiency in analogous systems . Contradictions in yield data (e.g., 45% vs. 85% for similar routes) highlight the need for precise stoichiometric control .
Q. What biological activities have been reported for 3-chloro-11H-pyrido[3,2-a]carbazole derivatives?
- Antiproliferative activity: Derivatives exhibit IC₅₀ values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines via DNA intercalation .
- Toxicity profile: Acute toxicity studies in mice show an LD₅₀ >750 mg/kg, suggesting moderate safety margins for pharmacological studies .
- Structure-activity relationship (SAR): Chlorine at position 3 enhances DNA-binding affinity compared to methyl or methoxy substituents .
Q. How can computational modeling guide the design of bioactive derivatives?
- Docking studies: Predict interactions with DNA topoisomerase II, identifying favorable binding pockets near the chloro-substituted region .
- QSAR models: Correlate electronic properties (e.g., Hammett constants) of substituents with antiproliferative potency .
- ADMET prediction: Chlorine improves metabolic stability but may increase hepatotoxicity risk, requiring in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
